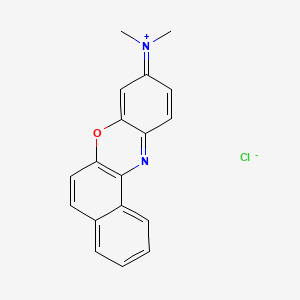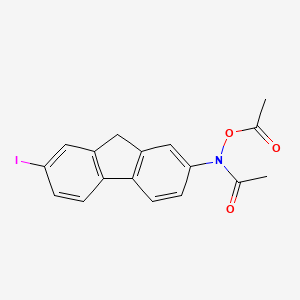![molecular formula C9H9BrN2O3 B1221074 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 332874-04-1](/img/structure/B1221074.png)
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid
概要
説明
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid, also known as 5-bromo-3-pyridinecarboxylic acid, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that has a molecular weight of 218.04 g/mol and a melting point of 150-153°C. It has a low solubility in water and is soluble in organic solvents such as ethanol and acetone. This compound has been used in the synthesis of various compounds and has been studied for its potential applications in biochemistry and physiology.
科学的研究の応用
Functional Chemical Groups and Drug Synthesis Potential
Compounds with pyridine and propionic acid groups, similar to "3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid," are identified as potential leads for synthesizing central nervous system (CNS) acting drugs. These compounds, due to their heterocyclic nature containing nitrogen, sulfur, or oxygen, may have effects ranging from depression treatment to causing euphoria or convulsions. This highlights their potential in drug synthesis for treating CNS disorders without the adverse effects common in many current medications (Saganuwan, 2017).
Role in Food Chemistry and Toxicant Formation
The structure of "this compound" shares similarities with compounds involved in the Maillard reaction and lipid oxidation processes in food chemistry. Such reactions can lead to the formation of heterocyclic amines like PhIP, which are considered processing-related food toxicants. Understanding these mechanisms is crucial for improving food safety and reducing exposure to potentially carcinogenic compounds (Zamora & Hidalgo, 2015).
Contributions to Plant Metabolism and Stress Responses
In plants, non-proteinogenic amino acids like β-alanine, which can be derived from compounds similar to "this compound," play roles in synthesizing compounds that protect against herbivory, microbial attacks, and abiotic stresses. These amino acids are involved in various plant processes, including lignin biosynthesis and ethylene production, highlighting their importance in plant physiology and stress responses (Parthasarathy, Savka, & Hudson, 2019).
Application in Catalysis and Synthesis of Biologically Active Compounds
The chemical functionality of "this compound" also suggests its utility in catalysis for synthesizing biologically active compounds, such as pyranopyrimidine scaffolds. These scaffolds are crucial in medicinal chemistry due to their broad synthetic applications and bioavailability, demonstrating the compound's potential in facilitating the development of new therapeutic agents (Parmar, Vala, & Patel, 2023).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(5-bromopyridine-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-7-3-6(4-11-5-7)9(15)12-2-1-8(13)14/h3-5H,1-2H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDCRYZCDOAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353489 | |
| Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332874-04-1 | |
| Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


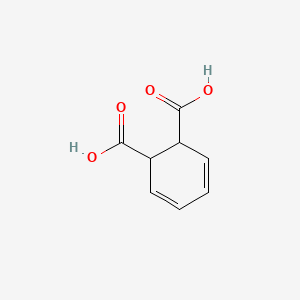

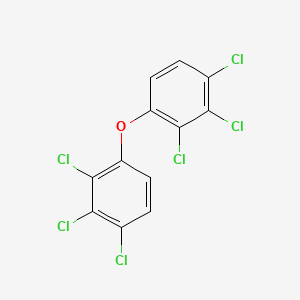

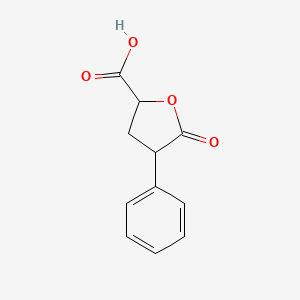
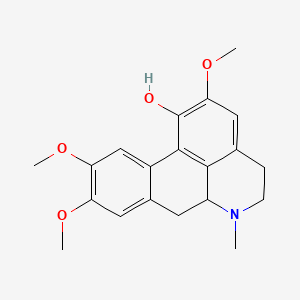
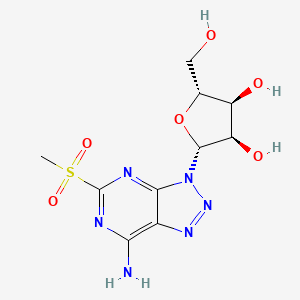
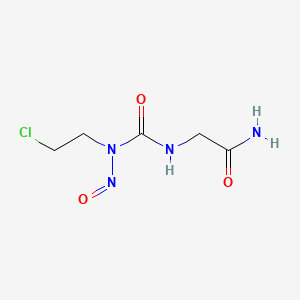
![6,6-Dimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1221005.png)
